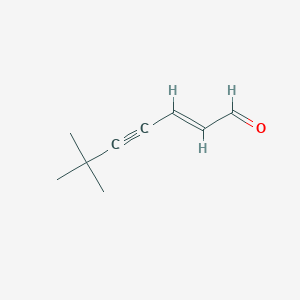

(E)-6,6-dimethylhept-2-en-4-ynal

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to (E)-6,6-dimethylhept-2-en-4-ynal often involves complex reactions. For example, the facile one-step synthesis of 4-hydroxy-2E-nonenal and its dimethyl acetal through a cross-metathesis reaction highlights a method that could potentially be adapted for the synthesis of (E)-6,6-dimethylhept-2-en-4-ynal (Soulère et al., 2007). Additionally, enantioselective allylation represents another synthesis pathway, which underscores the versatility in synthesizing complex organic molecules (Koukal & Kotora, 2015).

Molecular Structure Analysis

The molecular structure and spectroscopic properties of related compounds have been thoroughly investigated, offering insights into (E)-6,6-dimethylhept-2-en-4-ynal's structure. Studies on enol-keto tautomerism, spectroscopic properties, and intramolecular hydrogen bonds provide a foundation for understanding its molecular structure (Demircioğlu et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving similar compounds, such as the Au(I)-catalyzed cycloisomerization of amide- or ester-tethered 1,6-enynes, reveal the reactive nature and potential transformations of (E)-6,6-dimethylhept-2-en-4-ynal. Such reactions underscore the compound's versatility and reactivity under different conditions (Lee et al., 2009).

Physical Properties Analysis

The physical properties of compounds structurally related to (E)-6,6-dimethylhept-2-en-4-ynal, such as their solubility, melting points, and crystalline forms, can be inferred from detailed studies. For instance, investigations into the polymorphism, mechanochromism, and thermochromism of certain derivatives provide valuable information on the physical characteristics that (E)-6,6-dimethylhept-2-en-4-ynal may exhibit (Zhou et al., 2017).

Chemical Properties Analysis

Exploring the chemical properties of (E)-6,6-dimethylhept-2-en-4-ynal involves examining its reactivity, stability, and interactions with other molecules. Studies on the reactivity of similar compounds, such as the synthesis and evaluation of 6-substituted-2,4-dimethyl-3-pyridinols as antioxidants, highlight the complex chemical behaviors that (E)-6,6-dimethylhept-2-en-4-ynal might display (Wijtmans et al., 2004).

Applications De Recherche Scientifique

Pharmaceutical Synthesis : (E)-6,6-dimethylhept-2-en-4-ynal is used in the synthesis of pharmaceuticals like terbinafine, a well-known antifungal medication. The purity of terbinafine's parent substance is critically evaluated, with impurities identified during its synthesis process (Kazakov & Golosov, 2006).

Green Chemistry : This compound is involved in the green chemistry synthesis of fine chemicals. A study demonstrates the reduction of the E factor (a measure of environmental impact) in the synthesis of fine chemicals, emphasizing the role of process intensification and multifunctional solid catalysts (Climent et al., 2010).

Key Intermediate in Synthesis : It serves as a key intermediate in the stereoselective synthesis of certain compounds. For example, it's used in the synthesis of (E)-1-halo-6,6-dimethyl-2-hepten-4-yne, a critical intermediate for terbinafine (Chou, Tseng & Chen, 2000).

Spectroscopy and Molecular Studies : It is used in the study of pyrene derivatives in the context of broadband nonlinear optical material. The synthesis of these derivatives is important for understanding the magnitude and mechanism of transient refraction (Wu et al., 2017).

Corrosion Inhibition : Spirocyclopropane derivatives, including compounds related to (E)-6,6-dimethylhept-2-en-4-ynal, are studied for their effectiveness in inhibiting corrosion in certain metals (Chafiq et al., 2020).

Organic Chemistry Research : It's used in various organic chemistry reactions, for instance, in the Darzens reaction involving myrtenal (Nuretdinov et al., 1995).

NMR Studies of Organolithium Compounds : (E)-6,6-dimethylhept-2-en-4-ynal plays a role in NMR studies, particularly in the study of organolithium compounds (Eppers, Fox & Günther, 1992).

Propriétés

IUPAC Name |

(E)-6,6-dimethylhept-2-en-4-ynal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-9(2,3)7-5-4-6-8-10/h4,6,8H,1-3H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITSLKJVPPOREBI-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C#C/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-6,6-dimethylhept-2-en-4-ynal | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

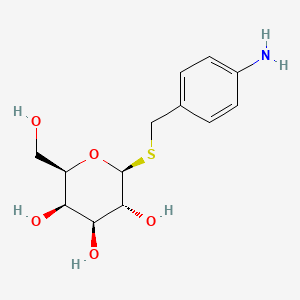

![1-(2-methylsulfonylsulfanylethyl)-3-[(2R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea](/img/structure/B1141888.png)